Phorbol acetate, caprate Phorbol acetate, caprate Phorbol acetate, caprate is a natural product found in Croton tiglium with data available.
Brand Name: Vulcanchem
CAS No.: 16561-28-7
VCID: VC21058351
InChI: InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1
SMILES: CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO
Molecular Formula: C32H48O8
Molecular Weight: 560.7 g/mol

Phorbol acetate, caprate

CAS No.: 16561-28-7

Cat. No.: VC21058351

Molecular Formula: C32H48O8

Molecular Weight: 560.7 g/mol

* For research use only. Not for human or veterinary use.

Phorbol acetate, caprate - 16561-28-7

Specification

CAS No. 16561-28-7
Molecular Formula C32H48O8
Molecular Weight 560.7 g/mol
IUPAC Name [(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate
Standard InChI InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1
Standard InChI Key CSJWNHJJHIAAIG-SVOQZPEWSA-N
Isomeric SMILES CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)O)CO
SMILES CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO
Canonical SMILES CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO

Introduction

Chemical Identity and Properties

Phorbol acetate, caprate, also known as 12-O-acetylphorbol-13-decanoate, is a phorbol diester with the molecular formula C32H48O8 and a molecular weight of 560.7 g/mol . This compound is identified by the CAS registry number 20839-15-0, with a previously deprecated CAS number of 16561-28-7 . It belongs to the tigliane family of diterpenes and represents one of several phorbol esters found in nature.

The systematic IUPAC name for this compound is [(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate . The compound is characterized by a complex tetracyclic structure with multiple functional groups, including acetyloxy and decanoate ester moieties at positions 12 and 13, respectively.

Physical and Chemical Properties

Phorbol acetate, caprate exhibits specific physical and chemical properties that are important for its biological function and research applications. These properties are summarized in Table 1.

PropertyValue
Molecular FormulaC32H48O8
Molecular Weight560.7 g/mol
Physical StateSolid
Vapor Pressure2.73E-20 mmHg at 25°C
Refractive Index1.4900 (estimate)
Boiling Point661.1°C (estimate)
IdentifiersChEMBL ID: CHEMBL2375785
DSSTox ID: DTXSID40937109
Wikidata: Q82913314

Table 1: Key physical and chemical properties of phorbol acetate, caprate

Source and Isolation

Natural Occurrence

Phorbol acetate, caprate has been reported to occur naturally in Croton tiglium, a plant belonging to the Euphorbiaceae family . This plant has been used in traditional medicine for centuries, particularly in Asian countries, for its purgative and other medicinal properties. The seeds of Croton tiglium are rich in phorbol esters, with phorbol acetate, caprate being one of the bioactive constituents.

Extraction and Purification

The isolation of phorbol acetate, caprate from Croton tiglium involves several steps. The primary source is croton oil, which is extracted from the seeds of the plant. The purification process typically begins with the extraction of the oil, followed by fractionation to isolate the phorbol esters.

Research indicates that croton oil exists in different chemotypes, which can be categorized based on the composition of phorbol esters :

  • Type-A phorbol esters: These have a long-chain acyl group at the C-12 position and a short chain acyl group at C-13 position.

  • Type-B phorbol esters: These have a long-chain ester group at the tertiary C-13 hydroxy group and branched acyl groups at the C-12 hydroxy group.

Phorbol acetate, caprate belongs to the Type-A class of phorbol esters, with an acetate group at C-12 and a decanoate (caprate) group at C-13 .

Biological Activities

Anti-HIV Properties

One of the most significant biological activities of phorbol acetate, caprate is its potent inhibition of HIV-1-induced cytopathic effects. Through bioactivity-guided fractionation studies of Croton tiglium seeds collected in Egypt, it was found that 12-O-acetylphorbol-13-decanoate (phorbol acetate, caprate) potently inhibits the HIV-1-induced cytopathic effect on MT-4 cells .

This anti-HIV activity is characterized by the following parameters:

  • IC100 value (concentration required for 100% inhibition): 7.6 ng/ml

  • CC0 value (highest non-cytotoxic concentration): 62.5 μg/ml

These values indicate a favorable therapeutic index, suggesting potential for antiviral applications. Notably, unlike many other phorbol esters, phorbol acetate, caprate exerts its anti-HIV activity without activating protein kinase C (PKC) .

Protein Kinase C Interaction

While many phorbol esters, particularly phorbol 12-myristate 13-acetate (PMA/TPA), are known to activate protein kinase C (PKC) and function as tumor promoters, phorbol acetate, caprate has been reported to lack PKC activation properties . This unique characteristic distinguishes it from other members of the phorbol ester family and may explain its differential biological effects.

The lack of PKC activation is particularly significant because PKC activation is often associated with tumor promotion. This suggests that phorbol acetate, caprate may have potential therapeutic applications without the tumor-promoting effects commonly associated with other phorbol esters.

Comparison with Other Phorbol Esters

Table 2 compares the biological activities of phorbol acetate, caprate with other well-known phorbol esters:

CompoundAnti-HIV Activity (IC100)PKC ActivationTumor PromotionCell Lines Tested
Phorbol acetate, caprate7.6 ng/mlNoNot reportedMT-4 cells
Phorbol 12-myristate 13-acetateNot reportedYes (nM range)PotentMultiple
12-O-decanoylphorbol-13-(2-methylbutyrate)7.81 μg/mlNoNot reportedMT-4 cells

Table 2: Comparison of biological activities between phorbol acetate, caprate and other phorbol esters

Research Applications

Structure-Activity Relationship Studies

Phorbol acetate, caprate serves as an important reference compound in structure-activity relationship studies of phorbol esters. By comparing its biological activities with structurally related compounds, researchers can gain insights into the molecular features that are responsible for specific biological effects.

For instance, the fact that phorbol acetate, caprate inhibits HIV-1 without activating PKC suggests that the structural features of this compound allow it to interact with viral or cellular targets distinct from those involved in PKC activation.

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